(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE
Description
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE is a synthetic organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-chloro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-4-12(9-14(10)17)16(20)22-19-15(18)11-5-7-13(21-2)8-6-11/h3-9H,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXYIBPGLBSWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE typically involves a multi-step process. One common method includes the condensation reaction between 4-methoxyaniline and 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-PHENYL-5H,6H,7H,8H,9H-IMIDAZO[1,5-A]AZEPINE-1-CARBOXYLATE
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
Uniqueness
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE is unique due to its specific substitution pattern and the presence of both methoxy and chloro groups. These functional groups confer distinct chemical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
